Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C10H5BrClFO2S and a molecular weight of 323.56 g/mol . This compound is part of the benzo[b]thiophene family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate typically involves the following steps:
Chlorination: The addition of a chlorine atom to the compound.
Fluorination: The incorporation of a fluorine atom.
Esterification: The formation of the carboxylate ester group.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The replacement of one halogen atom with another or with different functional groups.
Oxidation Reactions:
Reduction Reactions: The removal of halogen atoms or the reduction of the ester group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, acids, or other functionalized compounds .
Scientific Research Applications
Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule
Mechanism of Action
The mechanism of action of Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzo[b]thiophene-2-carboxylate: Lacks the bromine and chlorine atoms.
Methyl 7-bromo-4-fluorobenzo[b]thiophene-2-carboxylate: Lacks the chlorine atom.
Methyl 7-bromo-3-chlorobenzo[b]thiophene-2-carboxylate: Lacks the fluorine atom.
Uniqueness
Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) in its structure. This combination of halogens can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 7-bromo-3-chloro-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClFO2S/c1-15-10(14)9-7(12)6-5(13)3-2-4(11)8(6)16-9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFJFXCPHLTILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2S1)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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